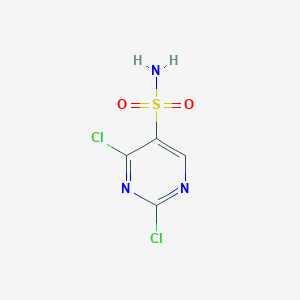

2,4-Dichloropyrimidine-5-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H3Cl2N3O2S |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

2,4-dichloropyrimidine-5-sulfonamide |

InChI |

InChI=1S/C4H3Cl2N3O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H,(H2,7,10,11) |

InChI Key |

RERMWXDNGJXBBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloropyrimidine 5 Sulfonamide and Precursors

Synthesis of 2,4-Dichloropyrimidine-5-sulfonyl Chloride as a Key Intermediate

The creation of 2,4-Dichloropyrimidine-5-sulfonyl chloride is a critical step that hinges on the effective chlorination of a suitable pyrimidine (B1678525) precursor. This process transforms the hydroxyl groups of a uracil (B121893) derivative into more reactive chloro groups and establishes the sulfonyl chloride moiety.

The synthesis of chlorinated pyrimidines often starts from widely available uracil or its derivatives. chemicalbook.com A common precursor for related compounds is uracil-5-carboxylic acid. Processes have been developed for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride by reacting uracil-5-carboxylic acid with potent chlorinating agents. google.com This established transformation of the carboxylic acid group to a carboxylic acid chloride, alongside the chlorination of the pyrimidine ring, suggests that a similar strategy is applicable for the synthesis of the analogous sulfonyl chloride from a uracil-5-sulfonic acid precursor. The core of this methodology is the simultaneous conversion of the hydroxyl groups at the 2 and 4 positions of the pyrimidine ring into chlorides.

Phosphorus oxychloride (POCl₃) and phosphorus trichloride (B1173362) (PCl₃) are cornerstone reagents in the synthesis of chloropyrimidines from their hydroxy counterparts. cphi-online.comresearchgate.net Phosphorus oxychloride, in particular, is widely used, often in conjunction with phosphorus pentachloride (PCl₅) or a tertiary amine catalyst, to ensure complete chlorination. google.comgoogle.com

For instance, the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid chloride from uracil-5-carboxylic acid can be achieved by heating the starting material in a mixture of phosphorus oxychloride and phosphorus pentachloride. google.com Another patented method involves heating uracil with phosphorus oxychloride and triethylamine (B128534) hydrochloride, followed by the addition of phosphorus pentachloride. google.com These reagents effectively replace the C=O bonds within the uracil ring structure with C-Cl bonds, yielding the desired dichlorinated intermediate.

Table 1: Examples of Chlorination Methods for Pyrimidine Derivatives

| Starting Material | Chlorinating Agents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Uracil-5-carboxylic acid | POCl₃, PCl₅ | Reflux (114°C), 4 hours | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | >90% | google.com |

| Uracil | POCl₃, PCl₅, Triethylamine hydrochloride | Heat to 110-120°C, then react at 50-60°C | 2,4-Dichloropyrimidine (B19661) | 91.7% | google.com |

| Uracil | PCl₃, Xylene amine | Heat to 130°C, reflux 45 min | 2,4-Dichloropyrimidine | Not specified | chemicalbook.com |

This table is interactive and can be sorted by clicking on the column headers.

In industrial-scale synthesis, the economic and environmental impact of reagents is a significant consideration. Phosphorus oxychloride is often used in excess and serves as both a reagent and a solvent. google.com Following the chlorination reaction, the unreacted POCl₃ is typically recovered via distillation under reduced pressure. google.comgoogle.com

However, this recovered POCl₃ can be contaminated with organic byproducts. A purification process has been developed to address this issue, which involves treating the contaminated phosphorus oxychloride with a small percentage of a high-boiling point organic amine. This treatment is followed by fractional distillation to yield purified POCl₃ that can be recycled back into the manufacturing process. justia.com

The term regioselectivity refers to the control of reaction at a specific position on a molecule. In the synthesis of 2,4-dichloropyrimidines from uracil or its derivatives, the regioselectivity is inherently dictated by the structure of the starting material. The hydroxyl groups (or their keto tautomers) are located at the 2 and 4 positions of the pyrimidine ring. Strong chlorinating agents like phosphorus oxychloride indiscriminately replace both of these groups, leading directly to the 2,4-dichloro product. researchgate.netgoogle.com Therefore, the synthesis is regioselective by design, based on the precursor's structure. While modern methods for regioselective C-H functionalization of pyrimidines exist nih.gov, the classical approach of chlorinating hydroxypyrimidines remains the most direct route to 2,4-dichloro derivatives.

Conversion of 2,4-Dichloropyrimidine-5-sulfonyl Chloride to 2,4-Dichloropyrimidine-5-sulfonamide

The final step in the synthesis is the transformation of the highly reactive sulfonyl chloride group into a stable primary sulfonamide.

The conversion of a sulfonyl chloride to a primary sulfonamide is typically achieved through ammonolysis, which is a reaction with ammonia (B1221849). This is a standard and efficient method for forming the sulfonamide functional group. mdpi.comresearchgate.net The process involves reacting the 2,4-dichloropyrimidine-5-sulfonyl chloride intermediate with an ammonia source.

The reaction is generally carried out by treating the sulfonyl chloride with aqueous or alcoholic ammonia. A general procedure for the synthesis of related N-substituted pyrimidine-5-sulfonamides involves refluxing the pyrimidine-5-sulfonyl chloride with the appropriate amine in ethanol, often with a base like pyridine (B92270) to scavenge the HCl byproduct. mdpi.com To form the primary sulfonamide (this compound), ammonia itself is used as the nucleophile. The sulfonyl chloride group is significantly more reactive towards nucleophilic attack by ammonia than the chloro substituents on the aromatic pyrimidine ring, allowing for a selective reaction under controlled conditions.

Table 2: General Reaction for Sulfonamide Formation

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Pyrimidine-5-sulfonyl chloride | Ammonia (NH₃) | Ethanol or Water | Controlled temperature | Primary Pyrimidine-5-sulfonamide |

This table is interactive and can be sorted by clicking on the column headers.

Nucleophilic Substitution Reactions with Ammonia Surrogates

The conventional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary/secondary amine. In the case of this compound, the key precursor is 2,4-dichloropyrimidine-5-sulfonyl chloride. This electrophilic intermediate readily reacts with nucleophiles at the sulfur atom.

While direct amination with ammonia is feasible, its gaseous nature and the requirement for pressure equipment can present challenges in a laboratory setting. Consequently, ammonia surrogates, which are reagents that can deliver a primary amine group (–NH₂) under specific reaction conditions, offer a practical alternative. These surrogates allow for milder reaction conditions and easier handling. The general mechanism involves the nucleophilic attack of the ammonia surrogate on the sulfonyl chloride, followed by a deprotection step to reveal the primary sulfonamide.

Although specific literature detailing the use of ammonia surrogates for the synthesis of this compound is not abundant, the strategy is well-established in organic synthesis. Various surrogates could potentially be employed, each with its own activation and deprotection protocol.

Table 1: Potential Ammonia Surrogates for Sulfonamide Synthesis

| Ammonia Surrogate | Reaction Intermediate | Deprotection Method |

|---|---|---|

| Sodium Azide (NaN₃) | Sulfonyl Azide | Reduction (e.g., H₂, Pd/C) |

| Benzophenone Imine | N-Sulfonyl Benzophenone Imine | Acidic Hydrolysis |

This methodology provides a versatile and controllable route to the target sulfonamide by avoiding the direct use of ammonia gas.

Alternative and Novel Synthetic Routes to the this compound Core

Beyond the direct sulfonylation approach, alternative strategies focus on constructing the target molecule by modifying existing pyrimidine rings or through convergent multi-component reactions.

Derivatization from Other Substituted Pyrimidines

A highly effective strategy for synthesizing this compound involves a multi-step process starting from a more common pyrimidine precursor, such as 2-thiouracil (B1096) or uracil. This approach builds the required functionality step-by-step.

One such pathway can be outlined as follows:

Chlorosulfonation : The pyrimidine ring, when activated by electron-donating groups like hydroxyl (or thio) groups, can undergo electrophilic substitution. Reaction of a starting material like 2-thiouracil with chlorosulfonic acid introduces the sulfonyl chloride group at the C-5 position, yielding an intermediate such as 2-thiouracil-5-sulfonyl chloride. mdpi.com The presence of activating groups at positions 2 and 4 is crucial for this reaction to proceed, as the pyrimidine ring itself is otherwise deactivated towards electrophilic attack. mdpi.comnih.gov

Amination : The resulting sulfonyl chloride intermediate is then reacted with an ammonia source, typically aqueous ammonia or an amine in a suitable solvent, to form the corresponding sulfonamide. This nucleophilic substitution reaction is generally efficient. nih.gov

Chlorination : The final step involves the conversion of the groups at the C-2 and C-4 positions (e.g., hydroxyl or thio groups) into chlorides. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation, yielding the final this compound. chemicalbook.com

Table 2: Example Reaction Conditions for Derivatization Pathway

| Step | Reactant | Reagent(s) | Product | Yield (%) |

|---|---|---|---|---|

| 1. Chlorosulfonation | 2-Thiouracil | Chlorosulfonic Acid, 120°C | 2-Thiouracil-5-sulfonyl chloride | 63% mdpi.com |

| 2. Amination | 2-Thiouracil-5-sulfonyl chloride | Aromatic Amines, Pyridine/Ethanol | 2-Thiouracil-5-sulfonamide derivatives | Not Specified nih.gov |

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific target compound.

Multi-Component Reactions Incorporating the Sulfonamide Group

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach in modern organic synthesis. bohrium.com While a direct MCR for the one-pot synthesis of this compound is not prominently featured in the literature, the principles of MCRs can be applied to construct related pyrimidine sulfonamide cores.

A hypothetical MCR approach could involve the condensation of building blocks that already contain the necessary functionalities. For instance, a reaction could be designed around a sulfonamide-containing ketone, an aldehyde, a source of the pyrimidine nitrogen atoms (like ammonium (B1175870) acetate (B1210297) or guanidine), and a C2 fragment. The development of such a reaction would be a novel synthetic route, offering rapid access to a library of substituted pyrimidine sulfonamides by varying the starting components.

Research on the synthesis of pyridines containing a sulfonamide moiety illustrates the feasibility of this approach for related heterocycles. rsc.org In one example, a four-component reaction between an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium acetate yields highly substituted pyridines with a sulfonamide group. rsc.org This demonstrates that complex scaffolds containing a sulfonamide can be assembled efficiently.

Table 3: Components for a Four-Component Synthesis of a Sulfonamide-Bearing Pyridine

| Component Type | Example Reactant | Role in Final Structure |

|---|---|---|

| Aldehyde | Benzaldehyde | C4 and Aryl Substituent |

| Active Methylene | Malononitrile | C5 and Cyano Group |

| Ketone-Sulfonamide | N-(4-acetylphenyl)-4-methylbenzenesulfonamide | C2, C6, and Phenylsulfonamide Moiety |

Adapting such a strategy for the synthesis of the this compound core would represent a significant advancement, though it remains a subject for future research.

Chemical Reactivity and Derivatization Studies of 2,4 Dichloropyrimidine 5 Sulfonamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrimidine Ring

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of two chlorine atoms and an electron-withdrawing sulfonamide group at the 5-position, makes 2,4-dichloropyrimidine-5-sulfonamide highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups, allowing for the sequential and often regioselective introduction of various nucleophiles.

Regioselective Amination Studies at C-2 and C-4 Positions

The reaction of this compound with amine nucleophiles is a cornerstone of its derivatization. The inherent electronic properties of the substituted pyrimidine ring generally favor nucleophilic attack at the C-4 position. The sulfonamide group at C-5, being strongly electron-withdrawing, activates the C-4 position to a greater extent than the C-2 position, making it the more electrophilic center. This leads to the preferential formation of 4-amino-2-chloro-pyrimidine derivatives under standard reaction conditions.

However, the regioselectivity of amination can be significantly influenced and even reversed by the choice of the amine nucleophile and reaction conditions. A notable strategy to achieve C-2 selectivity involves the use of tertiary amine nucleophiles. Research has demonstrated that the reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing substituent at the C-5 position with tertiary amines can lead to excellent selectivity for substitution at the C-2 position. This method provides a practical route to 2-amino-4-chloro-pyrimidine derivatives, which are often challenging to synthesize selectively.

The table below summarizes the general regioselectivity observed in the amination of this compound:

| Nucleophile | Predominant Position of Substitution | Rationale |

| Primary/Secondary Amines | C-4 | The C-5 sulfonamide group strongly activates the C-4 position, making it more susceptible to nucleophilic attack. |

| Tertiary Amines | C-2 | The specific reaction mechanism with tertiary amines favors substitution at the sterically less hindered C-2 position. |

Investigation of Alkoxylation and Thiolation Reactions

Similar to amination, the reaction of this compound with alkoxides and thiolates proceeds via an SNAr mechanism. These reactions are crucial for the introduction of oxygen and sulfur functionalities, respectively, onto the pyrimidine core.

In general, the reaction with alkoxides and thiolates also shows a preference for substitution at the more activated C-4 position. This regioselectivity is again attributed to the electronic influence of the 5-sulfonamide group. The reaction conditions, such as the nature of the solvent, temperature, and the specific alkoxide or thiolate used, can be optimized to achieve high yields of the monosubstituted product. The resulting 4-alkoxy-2-chloro- or 4-thioalkyl-2-chloro-pyrimidine-5-sulfonamides are versatile intermediates for further functionalization at the remaining C-2 position.

Influence of Activating Groups on SNAr Selectivity

The sulfonamide group at the C-5 position plays a pivotal role in activating the pyrimidine ring for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, thereby facilitating the attack of nucleophiles. This activation is a key factor enabling the diverse reactivity of this compound.

The primary influence of the 5-sulfonamide group is the pronounced activation of the C-4 position over the C-2 position. This is a classic example of the directing effect of an electron-withdrawing group in a heterocyclic system. The resonance and inductive effects of the sulfonamide group combine to make the C-4 carbon atom the most electrophilic site, thus directing the initial nucleophilic attack to this position under most conditions. Understanding this electronic influence is fundamental to predicting and controlling the outcome of SNAr reactions on this substrate.

Reactions Involving the Sulfonamide Moiety

Beyond the reactivity of the dichloropyrimidine ring, the sulfonamide group itself offers opportunities for further chemical modification, allowing for the synthesis of a wider range of derivatives with tailored properties.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can undergo alkylation and arylation reactions. These reactions lead to the formation of N-substituted sulfonamide derivatives, which can have significantly different biological and physical properties compared to the parent compound.

N-Alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the sulfonamide nitrogen and enhance its nucleophilicity.

N-Arylation is often accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of a carbon-nitrogen bond between the sulfonamide and an aryl halide or triflate, providing access to a broad scope of N-aryl derivatives.

Formation of Sulfamides and Sulfonylureas for Research Applications

The sulfonamide moiety of this compound can be further elaborated to form more complex structures like sulfamides and sulfonylureas, which are important pharmacophores in various drug discovery programs.

Sulfamides can be synthesized by reacting the sulfonamide with an amine in the presence of a suitable coupling agent or by converting the sulfonamide to a sulfamoyl chloride followed by reaction with an amine.

Sulfonylureas are typically prepared by the reaction of the sulfonamide with an isocyanate. This reaction proceeds via the nucleophilic attack of the deprotonated sulfonamide nitrogen onto the electrophilic carbon of the isocyanate, followed by protonation to yield the sulfonylurea. The synthesis of sulfonylurea derivatives of this compound opens up avenues for exploring new chemical space for potential therapeutic agents.

Advanced Coupling Reactions at the Pyrimidine Core

The electron-deficient nature of the pyrimidine ring renders the chlorine substituents at the C-2 and C-4 positions susceptible to a variety of cross-coupling reactions. The regioselectivity of these reactions is a key feature, with the C-4 position generally exhibiting higher reactivity towards palladium-catalyzed substitutions and nucleophilic aromatic substitution (SNAr). This preference is attributed to the greater electron deficiency at the C-4 position induced by the ring nitrogens. The presence of a strong electron-withdrawing group, such as the sulfonamide group at the C-5 position, is known to further enhance the selectivity for substitution at the C-4 position. researchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide, is particularly effective for the derivatization of 2,4-dichloropyrimidines.

Research on 2,4-dichloropyrimidine (B19661) demonstrates a strong preference for the initial coupling to occur at the C-4 position. This regioselectivity allows for the sequential introduction of different substituents. For instance, reacting 2,4-dichloropyrimidine with an arylboronic acid under typical Suzuki-Miyaura conditions—using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base—yields the 4-aryl-2-chloropyrimidine derivative as the major product. The remaining chlorine at the C-2 position can then undergo a second, distinct coupling reaction.

Microwave-assisted Suzuki-Miyaura couplings have been shown to be highly efficient, providing C-4 substituted pyrimidines in good to excellent yields with very low catalyst loading (as low as 0.5 mol%) and short reaction times. mdpi.com This methodology is tolerant of a range of functional groups on the aryl boronic acid partner. However, heteroaryl boronic acids containing sulfur, such as thiophene-2-boronic acid, may fail to couple due to poisoning of the palladium catalyst. mdpi.com

While the C-4 position is overwhelmingly favored, specific ligand and reaction condition choices can sometimes influence selectivity. Ligand-free conditions, for example, have been noted to significantly enhance C-4 selectivity in the Suzuki coupling of the related 2,4-dichloropyridine. nih.gov

| Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 2-Chloro-4-phenylpyrimidine | 95% | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 96% | mdpi.com |

| 3-Furanylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Microwave, 150°C, 15 min | 2-Chloro-4-(furan-3-yl)pyrimidine | 85% | mdpi.com |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux, 4h | 2-Chloro-4-(4-fluorophenyl)pyrimidine | - | researchgate.net |

Other palladium-catalyzed reactions applicable to this scaffold include the Heck reaction, which couples the halide with an alkene, and palladium-catalyzed aminations for forming C-N bonds. acs.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, these reactions are expected to show a preference for the C-4 position of this compound.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like nickel and copper are utilized for cross-coupling reactions on chloro-N-heterocycles, offering alternative reactivity and cost-effectiveness.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions. ucla.edu For instance, nickel/bisphosphine ligand systems have been developed for the C-O cross-coupling of phenols with chloropyridines. nih.gov Nickel-catalyzed cross-electrophile coupling reactions can join two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide, to form C(sp²)-C(sp³) bonds. wisc.edu While Suzuki-Miyaura couplings of α-halo-N-heterocycles can be challenging with certain nickel catalysts due to the formation of inactive species, Kumada-Tamao-Corriu reactions (using Grignard reagents) often proceed readily. rsc.org These methodologies suggest that this compound could be a viable substrate for nickel-catalyzed alkylation, arylation, or etherification, likely with initial reactivity at the C-4 position.

Copper-Catalyzed Coupling: Copper catalysis is frequently employed for C-N and C-S bond-forming reactions. While specific examples on this compound are not prevalent, the general utility of copper in amination and sulfenylation reactions on aryl halides suggests its potential applicability.

Functional Group Interconversions and Modifications

The sulfonamide group (-SO₂NH₂) is a robust functional group but can be subjected to various chemical modifications, providing avenues for further derivatization.

N-Alkylation/N-Arylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be replaced via alkylation or arylation. Deprotonation with a suitable base followed by reaction with an alkyl halide or an aryl halide (under catalytic conditions) can generate N-substituted sulfonamides. Efficient methods for the N-alkylation of pyrimidines and related heterocycles have been developed, which could be adapted for this purpose. ias.ac.in

Hydrolysis: The sulfonamide S-N bond is generally stable but can be cleaved under certain hydrolytic conditions. acs.org For example, acid-catalyzed hydrolysis can lead to the cleavage of the S-N bond, yielding sulfanilic acid derivatives and the corresponding amine. nih.gov This reaction pathway could potentially convert the sulfonamide group back to a sulfonic acid, or be used as a deprotection strategy.

Modification via Radical Reactions: Intramolecular radical reactions involving sulfonamides have been used to create new cyclic structures. For example, variations of the Hofmann-Löffler-Freytag reaction using sulfonamides can lead to the formation of new heterocyclic rings through a 1,5-hydrogen abstraction by a nitrogen-centered radical. wikipedia.org Such strategies could be envisioned for creating novel fused-ring systems based on the this compound scaffold.

| Compound Name |

|---|

| This compound |

| Tetrakis(triphenylphosphine)palladium(0) |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 3-Furanylboronic acid |

| 4-Fluorophenylboronic acid |

| 2-Chloro-4-phenylpyrimidine |

| 2-Chloro-4-(4-methoxyphenyl)pyrimidine |

| 2-Chloro-4-(furan-3-yl)pyrimidine |

| 2-Chloro-4-(4-fluorophenyl)pyrimidine |

| Thiophene-2-boronic acid |

Structure Activity Relationship Sar Investigations of 2,4 Dichloropyrimidine 5 Sulfonamide Derivatives in Research Contexts

Elucidation of Structural Determinants for Molecular Interactions (Non-clinical contexts)

The molecular interactions of 2,4-dichloropyrimidine-5-sulfonamide derivatives are governed by a combination of factors inherent to its core structure and the nature of its substituents. In non-clinical research, understanding these determinants is crucial for designing compounds with specific binding properties. Key structural features that dictate molecular interactions include the pyrimidine (B1678525) ring, the sulfonamide linker, and the chlorine substituents.

The sulfonamide group itself is a critical determinant for molecular interactions, often participating in hydrogen bonding. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen of the sulfonamide can act as a hydrogen bond donor. nih.gov For instance, in studies of related sulfonamide-containing molecules, hydrogen bonds have been observed between the sulfonamide moiety and amino acid residues such as Tyr327, Lys367, and His449 in a receptor's binding pocket. nih.gov

The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic residues of a binding partner, such as phenylalanine. nih.govmdpi.com The chlorine atoms at the 2 and 4 positions of the pyrimidine ring significantly influence the electronic properties of the ring system, enhancing its ability to participate in various non-covalent interactions. These halogen atoms can also be involved in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Substituents on the pyrimidine ring or the sulfonamide nitrogen can further modulate these interactions. For example, the introduction of different functional groups can introduce new points of interaction, such as additional hydrogen bond donors or acceptors, or alter the steric and electronic profile of the molecule to enhance or diminish existing interactions.

| Structural Feature | Type of Interaction | Potential Interacting Partners (in a non-clinical context) |

|---|---|---|

| Sulfonamide Group (SO₂NH) | Hydrogen Bonding | Amino acid residues with donor/acceptor capabilities (e.g., Tyrosine, Lysine, Histidine) |

| Pyrimidine Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tryptophan, Tyrosine) |

| Chlorine Atoms | Halogen Bonding, van der Waals interactions | Electron-rich atoms (e.g., oxygen, nitrogen) or hydrophobic pockets |

| Substituents | Varied (Hydrogen bonding, hydrophobic interactions, etc.) | Dependent on the nature of the substituent and the binding site |

Analysis of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are significantly influenced by the electronic and steric effects of its substituents. The dichloropyrimidine core is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C4 positions are the primary sites for such reactions.

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com Generally, substitution at the C4 position is favored. wuxiapptec.comnih.gov However, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position, such as the sulfonamide group in the parent compound, tends to direct nucleophilic attack to the C4 position. nih.govresearchgate.net

| Substituent Position | Type of Substituent | Effect on Reactivity (SNAr at C4 vs. C2) | Effect on Stability (Predicted) |

|---|---|---|---|

| C5 | Electron-withdrawing (e.g., -SO₂NH₂) | Favors C4 substitution | Increases electronic stability (larger HOMO-LUMO gap) |

| C6 | Electron-donating (e.g., -OCH₃, -NHCH₃) | Favors C2 substitution | Decreases electronic stability (smaller HOMO-LUMO gap) |

| C6 | Electron-withdrawing (e.g., -Cl) | Enhances reactivity at both C4 and C6 | May increase or decrease stability depending on overall electronic effects |

Conformational Analysis and its Impact on Binding Profiles (Non-human biological systems)

The three-dimensional conformation of this compound derivatives is a critical factor in determining their binding profiles to biological targets in non-human systems. The molecule possesses rotational freedom around the bonds connecting the pyrimidine ring to the sulfonamide group, and the sulfonamide group to any further substituents. This flexibility allows the molecule to adopt various conformations, only some of which may be favorable for binding to a specific target.

Even subtle changes in the chemical structure can lead to significant differences in the preferred conformation and, consequently, the binding mode and affinity. nih.gov For example, the introduction of a bulky substituent may restrict rotation around a particular bond, locking the molecule into a conformation that is either more or less favorable for binding. In some cases, the binding pocket of a biological target may induce a specific conformation in the ligand that is not the lowest energy conformation in solution. researchgate.net

Regioselectivity and Stereoselectivity in Derivative Synthesis and their SAR Implications

The synthesis of derivatives of this compound for structure-activity relationship (SAR) studies heavily relies on controlling the regioselectivity of chemical reactions. As discussed previously, the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, and the outcome of the reaction is highly dependent on the reaction conditions and the existing substituents on the ring. wuxiapptec.comnih.govresearchgate.net

For SAR studies, the ability to selectively introduce a substituent at either the C2 or C4 position is crucial. This allows for a systematic investigation of how the spatial arrangement of functional groups affects the molecule's activity. For example, a series of derivatives can be synthesized where a particular substituent is placed at the C2 position, while another series has the same substituent at the C4 position. Comparing the activities of these two series can provide valuable information about the topology of the binding site.

Stereoselectivity becomes important when chiral centers are introduced into the molecule, for instance, through the addition of a chiral substituent. The different stereoisomers (enantiomers or diastereomers) of a derivative can have vastly different biological activities. This is because biological targets are themselves chiral and will interact differently with the different stereoisomers of a ligand. Therefore, the ability to synthesize stereochemically pure derivatives is often necessary for a thorough SAR investigation.

The implications of regioselectivity and stereoselectivity on SAR are profound. Control over these aspects of the synthesis allows researchers to:

Probe the importance of specific regions of the molecule for its activity.

Map the steric and electronic requirements of the binding site.

Optimize the orientation of key interacting groups to maximize binding affinity and selectivity.

| Synthetic Consideration | Description | SAR Implication |

|---|---|---|

| Regioselectivity (C2 vs. C4 substitution) | Controlled introduction of substituents at specific positions on the pyrimidine ring. | Allows for the systematic evaluation of the importance of substituent placement for molecular interactions and activity. |

| Stereoselectivity | Synthesis of specific stereoisomers (enantiomers/diastereomers) when chiral centers are present. | Enables the investigation of how the three-dimensional arrangement of atoms affects binding to chiral biological targets. |

Computational and Theoretical Studies on 2,4 Dichloropyrimidine 5 Sulfonamide and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These in silico methods provide insights at the atomic level that are crucial for rational drug design and materials science.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state. This process also provides the total energy of the molecule, which is indicative of its thermodynamic stability. nih.govnih.gov

For a molecule like 2,4-Dichloropyrimidine-5-sulfonamide, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles. nih.gov Studies on related molecules, such as 2,4-dichloropyrimidine (B19661), have utilized DFT to establish their planar structure and provide detailed geometric parameters. researchgate.netnih.gov These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

Illustrative Data Table: Predicted Geometric Parameters for this compound The following table is a hypothetical representation of data that would be generated from a DFT analysis, based on typical values for related structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. sciensage.info For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying potential sites for nucleophilic and electrophilic attack. In many pyrimidine (B1678525) sulfonamides, the HOMO is often localized on the pyrimidine ring and parts of the sulfonamide group, while the LUMO is distributed over the pyrimidine ring. nih.gov

Illustrative Data Table: Predicted FMO Properties for this compound This table presents hypothetical energy values for frontier orbitals, illustrating what an FMO analysis would yield.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. libretexts.orgdeeporigin.com It is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors or chemical reagents. researchgate.netresearchgate.net MEP maps are color-coded: red regions indicate a negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show a positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or slightly electron-rich zones, respectively. youtube.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrimidine ring, identifying them as key sites for hydrogen bonding. researchgate.net The hydrogen atoms of the sulfonamide's amino group would likely exhibit a positive potential (blue), marking them as hydrogen bond donors.

Molecular Modeling and Docking Simulations for Target Interactions (Non-human/non-clinical protein targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the protein. remedypublications.com

While no specific docking studies for this compound are reported, studies on analogous pyrimidine and sulfonamide compounds demonstrate their potential to interact with various non-human protein targets. For example, pyrimidine derivatives have been docked against microbial enzymes like E. coli aspartate transaminase, and sulfonamides have been evaluated against targets such as triose phosphate (B84403) isomerase from Plasmodium falciparum. peerj.com These studies analyze the binding modes, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

Illustrative Data Table: Hypothetical Docking Results with a Fungal Protein Target This table provides a hypothetical example of docking simulation results for this compound against a fungal enzyme, such as Dihydrofolate Reductase.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. In the context of ligand-protein interactions identified through docking, MD simulations are used to assess the stability of the complex and observe the dynamic behavior of the ligand within the binding site. mdpi.com

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net Stable RMSD values for both the protein and the ligand suggest a stable binding mode. mdpi.com Studies on other sulfonamides have used MD simulations to confirm the stability of docked poses and refine the understanding of intermolecular interactions. peerj.com

Illustrative Data Table: Typical Parameters for an MD Simulation This table outlines the typical settings used in an MD simulation study.

In Silico Prediction of Physico-Chemical Properties Relevant to Research Design (Excluding ADME/Tox for human drugs)

The prediction of physicochemical properties is essential in the early stages of research to guide the design and synthesis of new compounds. acs.orgresearchgate.net Various computational tools and algorithms can quickly estimate key molecular descriptors that influence a compound's behavior in experimental settings, such as its solubility and lipophilicity. ekb.egnih.gov These predictions help researchers prioritize which compounds to synthesize and test, saving time and resources.

For this compound, these in silico tools can predict properties relevant to its handling, formulation, and potential for interacting with biological membranes in non-clinical research models. Key properties include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP) as a measure of lipophilicity, topological polar surface area (TPSA) which correlates with membrane permeability, and the number of hydrogen bond donors and acceptors.

Illustrative Data Table: Predicted Physicochemical Properties for this compound This table contains calculated or typical predicted values for key physicochemical properties.

Advanced Analytical Methodologies for 2,4 Dichloropyrimidine 5 Sulfonamide Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and electronic properties of 2,4-Dichloropyrimidine-5-sulfonamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the single proton on the pyrimidine (B1678525) ring (H-6). Additionally, a broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group would be observed. The chemical shift of the H-6 proton is influenced by the electron-withdrawing effects of the adjacent chlorine and sulfonyl groups.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all carbon environments in the molecule. For this compound, four distinct signals for the pyrimidine ring carbons are anticipated. The carbons directly bonded to the chlorine atoms (C-2 and C-4) would appear at the lowest field (highest ppm values) due to the strong deshielding effect of the halogens. The C-5 carbon, attached to the sulfonyl group, would also be significantly downfield. The C-6 carbon, bonded to the lone ring proton, would appear at the highest field among the ring carbons. spectrabase.com

2D-NMR Spectroscopy : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguous assignment of ¹H and ¹³C signals. mdpi.com An HSQC experiment would show a direct correlation between the H-6 proton and the C-6 carbon. HMBC experiments would reveal long-range couplings (over 2-3 bonds), for instance, between the H-6 proton and the C-4 and C-5 carbons, confirming the substitution pattern on the pyrimidine ring.

| Nucleus | Expected Chemical Shift (δ, ppm) | Signal Description | Assignment |

|---|---|---|---|

| ¹H | ~8.5 - 9.0 | Singlet | H-6 (Pyrimidine ring) |

| ¹H | ~7.0 - 8.0 | Broad Singlet | -SO₂NH₂ |

| ¹³C | ~160 - 165 | Singlet | C-2, C-4 (C-Cl) |

| ¹³C | ~155 - 160 | Singlet | C-6 (C-H) |

| ¹³C | ~125 - 135 | Singlet | C-5 (C-SO₂) |

Note: The chemical shifts presented are estimated values based on data from structurally related pyrimidine and sulfonamide compounds.

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming its structure. The sulfonamide group is identified by strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. nih.gov The N-H stretching of the primary sulfonamide (-NH₂) would appear as one or two bands in the 3350-3250 cm⁻¹ region. ripublication.com Vibrations associated with the pyrimidine ring, such as C=N and C=C stretching, are expected in the 1600-1400 cm⁻¹ fingerprint region. The C-Cl stretching vibrations typically occur at lower frequencies, in the 800-600 cm⁻¹ range. nist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3350 - 3250 | -SO₂NH₂ |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyrimidine Ring |

| S=O Asymmetric Stretch | 1370 - 1330 | Sulfonamide |

| S=O Symmetric Stretch | 1180 - 1160 | Sulfonamide |

| C=N, C=C Ring Stretch | 1600 - 1400 | Pyrimidine Ring |

| C-Cl Stretch | 800 - 600 | Chloro-substituent |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring, being an aromatic heterocyclic system, is the primary chromophore in this compound. The absorption of UV radiation promotes electrons from lower energy orbitals (π, n) to higher energy anti-bonding orbitals (π*).

The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or acetonitrile (B52724), is expected to show absorption maxima (λmax) corresponding to π → π* and possibly n → π* transitions of the pyrimidine ring. researchgate.net The presence of chlorine and sulfonamide substituents will influence the exact position and intensity of these absorption bands. Dichloropyrimidine derivatives generally exhibit strong absorption in the 250-280 nm range. researchgate.net

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~260 - 280 | π → π* | Pyrimidine Ring |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. A key feature would be the isotopic cluster pattern for the M⁺ peak, which arises from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. For a molecule containing two chlorine atoms, this results in a characteristic pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways for sulfonamides include the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. chemguide.co.uklibretexts.org The dichloropyrimidine ring may fragment through the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl). nist.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₄H₃Cl₂N₃O₂S), HRMS would confirm this exact elemental composition.

| m/z Value (Nominal) | Ion/Fragment Description | Notes |

|---|---|---|

| 247 | [M]⁺ (for ³⁵Cl₂) | Molecular ion with characteristic isotopic pattern at 249 and 251. |

| 183 | [M - SO₂]⁺ | Loss of sulfur dioxide from the molecular ion. |

| 148 | [C₄H₂Cl₂N₂]⁺ | Fragment corresponding to the dichloropyrimidine ring. |

| 113 | [C₄H₂ClN₂]⁺ | Loss of a chlorine atom from the dichloropyrimidine fragment. |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantification. researchgate.net

A typical setup involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. mdpi.com The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often containing a buffer or an acid like formic acid to ensure sharp peak shapes. sielc.comsigmaaldrich.com Detection is commonly performed using a UV detector set at the λmax of the compound (e.g., ~270 nm).

For purity analysis, the sample is injected, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Quantification can be achieved by creating a calibration curve using standards of known concentration and comparing the peak area of the sample to this curve. Method validation according to established guidelines ensures the accuracy, precision, and reliability of the results. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is often challenging due to the compound's polarity and low volatility. To overcome these limitations, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. A common approach for sulfonamides involves methylation to form N-methylated derivatives, which exhibit improved chromatographic behavior. nih.gov

The derivatized sample is then introduced into the GC system, where it is vaporized and separated based on its partitioning between a stationary phase and a mobile carrier gas, typically helium. rsc.org The separation occurs in a capillary column, such as an RTX-5MS, which is chosen for its ability to resolve complex mixtures. rsc.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. rsc.org The use of a mass spectrometer is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the derivative.

The operating conditions for a typical GC analysis are meticulously controlled to ensure reproducibility and optimal separation. This includes the injector temperature, the oven temperature program, and the carrier gas flow rate. rsc.org

Table 1: Illustrative Gas Chromatography (GC-MS) Parameters for Analysis of a Volatile Derivative

| Parameter | Value/Description | Source |

| Column | RTX-5MS (30 m x 0.25 mm ID x 0.25 µm) | rsc.org |

| Carrier Gas | Helium | rsc.org |

| Linear Velocity | 40 cm/sec | rsc.org |

| Injector Temp. | 280 °C | rsc.org |

| Oven Program | Initial 50 °C (1 min), ramp 25 °C/min to 300 °C, hold for 3 min | rsc.org |

| Detector | Quadrupole Mass Spectrometer | rsc.org |

| Ion Source Temp. | 200 °C | rsc.org |

| Mass Range | m/z = 50 to 400 | rsc.org |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and conformational details. For this compound, obtaining single crystals suitable for X-ray diffraction would allow for the complete elucidation of its solid-state structure.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of the closely related parent compound, 2,4-Dichloropyrimidine (B19661), provides a clear example of the detailed structural information that can be obtained. nih.govresearchgate.net Crystals of 2,4-Dichloropyrimidine suitable for X-ray analysis were grown by the slow evaporation of a methanol solution. nih.govresearchgate.net The analysis revealed a monoclinic crystal system and provided precise unit cell dimensions. nih.gov The molecule was found to be almost planar. nih.govresearchgate.net Similar detailed structural insights would be expected from a crystallographic analysis of its 5-sulfonamide derivative.

Table 2: Crystal Data and Structure Refinement for 2,4-Dichloropyrimidine

| Parameter | Value | Source |

| Empirical Formula | C₄H₂Cl₂N₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.5090 (15) | nih.gov |

| b (Å) | 10.776 (2) | nih.gov |

| c (Å) | 7.1980 (14) | nih.gov |

| β (°) | 92.92 (3) | nih.gov |

| Volume (ų) | 581.7 (2) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Radiation | Mo Kα | nih.gov |

| Temperature (K) | 294 | nih.gov |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's empirical formula and purity.

For this compound, with a proposed molecular formula of C₄H₃Cl₂N₃O₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The synthesized compound would be subjected to combustion analysis to experimentally determine the percentages of C, H, N, and S. The results of such an analysis are typically reported as a comparison between the calculated and found values, with an acceptable margin of error generally being within ±0.4%. mdpi.com This confirmation is a critical step in the characterization of any newly synthesized compound. nih.gov

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) (Calculated for C₄H₃Cl₂N₃O₂S) | Found (%) (Hypothetical) |

| Carbon (C) | 19.06 | 19.11 |

| Hydrogen (H) | 1.20 | 1.23 |

| Nitrogen (N) | 16.67 | 16.61 |

| Sulfur (S) | 12.72 | 12.68 |

Applications of 2,4 Dichloropyrimidine 5 Sulfonamide in Chemical and Biological Research

Role as a Key Intermediate in the Synthesis of Complex Pyrimidine (B1678525) Derivatives

The chemical architecture of 2,4-Dichloropyrimidine-5-sulfonamide, particularly the presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring, renders it an important intermediate in organic synthesis. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups. This controlled reactivity is crucial for constructing complex pyrimidine-based molecules. mdpi.comnih.gov The pyrimidine scaffold itself is a core component in many biologically relevant ligands and approved drugs. nih.gov The ability to modify the dichloropyrimidine core is fundamental to creating derivatives for a wide range of applications, from anticancer agents to herbicides. mdpi.comgoogle.com

In the field of drug discovery, the generation of chemical libraries containing a wide diversity of structures is essential for high-throughput screening. nih.gov this compound serves as an excellent scaffold for building such libraries. Through combinatorial chemistry approaches, the two chlorine atoms can be reacted with a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate large collections of unique pyrimidine derivatives. This "libraries from libraries" approach enables the efficient creation of distinct sulfonamide-linked heterocyclic scaffolds. nih.gov The resulting compounds can then be screened against various biological targets to identify novel lead compounds for drug development. The heterocyclic nature of the pyrimidine ring offers medicinally relevant properties, such as increased hydrogen bonding potential and polarity, which are desirable in drug candidates. nih.gov

Advanced chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function, localization, and interactions of specific biomolecules. The versatile reactivity of this compound makes it a suitable precursor for the synthesis of these specialized probes. The chlorine atoms can be substituted with functionalities that enable detection or interaction with biological targets. For instance, fluorophores, biotin tags for affinity purification, or photo-reactive groups for covalent labeling can be attached to the pyrimidine core. The sulfonamide group can also be modified or serve as a recognition element for specific enzyme targets. This adaptability allows for the rational design of chemical probes tailored to investigate particular biological questions.

Investigations in Enzyme Inhibition Studies (Focus on non-human or mechanistic aspects)

The sulfonamide moiety is a well-established pharmacophore known for its ability to inhibit various enzymes, largely due to its capacity to bind to metallic ions in enzyme active sites. nih.govwisc.edu Consequently, derivatives of this compound are frequently investigated as potential enzyme inhibitors. Research in this area often focuses on understanding the mechanistic and structural basis of inhibition rather than direct therapeutic applications in humans.

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, necessitating the development of new antimalarial agents to combat drug resistance. nih.gov One promising target for antimalarial drugs is a family of cysteine proteases known as falcipains, which are crucial for the parasite's life cycle. nih.govresearchgate.net Falcipains are involved in the degradation of host hemoglobin, a process vital for parasite survival. researchgate.net Pyrimidine-sulfonamide hybrids have been designed and synthesized to target these enzymes. nih.gov In silico molecular docking studies have been used to predict the binding interactions of these compounds with the active sites of falcipain-2 and falcipain-3, suggesting that they form hydrogen bonds and π-π stacking interactions with key amino acid residues. nih.gov

| Compound ID | Binding Energy (kcal/mol) | Interacting Residues in Falcipain-2 Active Site |

|---|---|---|

| SZ1 | -9.1 | Cys42, His174, Trp206 |

| SZ3 | -8.8 | Cys42, Asn173, His174 |

| SZ6 | -9.5 | Gly84, Asn173, Trp206 |

| SZ9 | -9.2 | Cys42, His174, Gln36 |

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They contain a zinc ion in their active site, which is the primary target for classical sulfonamide inhibitors. nih.govwisc.edu The sulfonamide group (—SO₂NH₂) coordinates directly to the Zn²⁺ ion, displacing a water molecule and blocking the enzyme's catalytic activity. wisc.edu Derivatives synthesized from this compound are investigated to understand the structure-activity relationships (SAR) that govern inhibitory potency and isoform selectivity. mdpi.com Mechanistic studies employ spectroscopic techniques and molecular dynamics simulations to elucidate the binding modes and thermodynamic parameters of these inhibitors. Such research has shown that hydrogen bonding and hydrophobic interactions play significant roles in stabilizing the enzyme-inhibitor complex. wisc.edu

| Compound | CAS3 (Fungal) Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) |

|---|---|---|---|

| Acetazolamide (AAZ) | 88 | 250 | 12 |

| Methazolamide (MZA) | 95 | 50 | 14 |

| Dichlorphenamide (DCP) | 62 | 3500 | 38 |

| Sulfanilamide (1) | 75 | 1500 | 250 |

| Amino-pyrimidinyl-sulfanilamide (19) | 54 | 1250 | 280 |

Protein kinases are enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. acs.orged.ac.uk Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. acs.org The 2,4-dichloropyrimidine (B19661) scaffold is a privileged structure in the design of kinase inhibitors. vulcanchem.comnbinno.com It serves as a precursor for synthesizing compounds with a 2,4-di(arylamino)pyrimidine core, which is a key feature of many potent and selective kinase inhibitors. mdpi.comnih.gov The sulfonamide group can be incorporated into these designs to enhance binding affinity or modulate physicochemical properties. Research focuses on synthesizing derivatives from this compound and evaluating their ability to inhibit specific kinases, thereby providing precursors for the development of targeted therapies. nih.gov

| Core Scaffold | Target Kinase Family | Significance |

|---|---|---|

| 2,4-Di(arylamino)pyrimidine | EGFR (Epidermal Growth Factor Receptor) | Core structure for inhibitors of mutant EGFR kinases in cancer. mdpi.com |

| 2,4-Diarylaminopyrimidine-sulfonamide | FAK (Focal Adhesion Kinase) | Derivatives show potent enzymatic inhibition of FAK, which is overexpressed in many cancers. nih.gov |

| Substituted 2-(phenylamino)pyrimidine | CDKs (Cyclin-Dependent Kinases) | Used in the synthesis of CDK inhibitors for cell cycle control in cancer therapy. |

Development of Agrochemical Research Compounds (e.g., penoxsulam precursor)

The triazolopyrimidine sulfonamide class of compounds represents a significant group of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for amino acid synthesis in plants. nih.gov The herbicide penoxsulam is a prominent member of this class, developed for broad-spectrum weed control in rice cultivation. nih.gov

The synthesis of the core triazolopyrimidine structure, from which herbicides like penoxsulam are derived, can involve the use of substituted pyrimidine precursors. researchgate.net Dichloropyrimidines, for instance, are known intermediates that can be cyclized with reagents like aminotriazoles to form the fused triazolopyrimidine ring system. researchgate.netgoogle.com The reactive chlorine atoms on the pyrimidine ring serve as key handles for constructing the bicyclic core of these herbicides. While specific public-domain literature does not detail a direct synthetic route starting from this compound to penoxsulam, its structural motifs are highly relevant. The dichloropyrimidine core is fundamental, and the sulfonamide group is a defining feature of this entire class of herbicides. Research in this area focuses on creating variations of this structure to optimize herbicidal activity, crop selectivity, and environmental degradation profiles.

Studies in Radiosensitization Research with Related Pyrimidine Structures

Radiosensitizers are agents that enhance the efficacy of radiation therapy, making tumor cells more susceptible to radiation-induced damage. Halogenated pyrimidines are a well-established class of radiosensitizers. ekb.eg The underlying mechanism of these compounds involves their incorporation into the DNA of cancer cells in place of the natural pyrimidine base, thymidine. This substitution makes the DNA more vulnerable to damage when exposed to ionizing radiation. ekb.eg

Research in this field has extensively studied pyrimidine analogs, including those with halogen substitutions. The "dichloro" aspect of this compound places it within this category of halogenated pyrimidines. A study on the closely related molecule, 5-nitro-2,4-dichloropyrimidine, highlights the potential of such structures. This compound was investigated for its ability to interact with low-energy electrons, a key component of radiation damage. The study found that it could initiate multiple processes relevant to radiosensitization, suggesting that molecules with this core structure could serve as a basis for the rational design of new radiosensitizers. While this particular molecule showed high toxicity in preliminary tests, it serves as a crucial model for understanding the mechanisms by which dichlorinated pyrimidines can enhance radiation effects.

Exploration in Anti-Tuberculosis Research (In vitro studies on Mycobacterium tuberculosis)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for novel therapeutic agents. Both pyrimidine and sulfonamide moieties are recognized as important pharmacophores in the development of anti-tubercular drugs. nih.gov Consequently, derivatives of this compound are of significant interest in this research area.

Studies have shown that compounds featuring a 2,4-disubstituted pyrimidine core exhibit promising activity against Mtb. For example, a series of substituted benzothiazolylpyrimidine-5-carboxamides demonstrated excellent in vitro activity against the H37Rv strain of Mtb, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 0.08 µM. ucl.ac.uk These compounds were found to be selective inhibitors of the essential Mtb enzyme DprE1. ucl.ac.uk Other research has explored different pyrimidine derivatives, with MIC values against Mtb H37Ra strain being reported for compounds like 4-hydroxy-2-dimethylamino-5-nitroso-6-aminopyrimidine and 2-chloro-5-n-nonylpyrimidine. nih.gov The 2,4-dichloro-substitution pattern of this compound makes it an ideal starting material for synthesizing libraries of such 2,4-disubstituted pyrimidine derivatives for screening against Mycobacterium tuberculosis.

| Compound Class | Specific Derivative | Target/Strain | MIC (μM) | Reference |

|---|---|---|---|---|

| Benzothiazolylpyrimidine-5-carboxamides | Compound 37/38 | M. tuberculosis H37Rv | 0.08 | ucl.ac.uk |

| Benzothiazolylpyrimidine-5-carboxamides | Compound 39/40 | M. tuberculosis H37Rv | 0.09 | ucl.ac.uk |

| Thieno[2,3-d]pyrimidines | Compound 30 | M. tuberculosis H37Rv | 12.5 | ucl.ac.uk |

| Aminopyrimidine-sulfonamides | Compound 13 | M. tuberculosis H37Rv | 0.3-0.6 |

Research into Compounds for Anticancer Activity (Limited to in vitro cell line studies and molecular mechanisms)

The strategy of creating hybrid molecules by combining two or more pharmacophores is a well-established approach in drug discovery. The pyrimidine-sulfonamide scaffold, inherent in this compound, is a prime example of a privileged structure in anticancer research. nih.gov Numerous studies have demonstrated that derivatives synthesized from this core exhibit potent antiproliferative activity against a variety of cancer cell lines in vitro.

The mechanisms of action for these compounds are diverse. Some pyrimidine-sulfonamide hybrids have been shown to act as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Bruton's tyrosine kinase (BTK). nih.gov Others induce cell cycle arrest, typically at the G2/M or S phase, and trigger apoptosis (programmed cell death) in cancer cells. nih.gov

In vitro studies have quantified the cytotoxic effects of these compounds against various human cancer cell lines. For instance, certain pyrimidine-sulfonamide hybrids have shown significant activity against colon cancer (HCT-116), breast cancer (MCF-7, MDA-MB-231), and prostate cancer (PC-3) cell lines, with IC50 values often in the low micromolar range. ekb.egnih.govnih.govmdpi.com The data from these cell line studies are critical for establishing structure-activity relationships (SAR), guiding the further chemical modification of the pyrimidine-sulfonamide scaffold to enhance potency and selectivity.

| Compound Class/ID | Cancer Cell Line | Activity (IC50/GI50 in µM) | Observed Molecular Mechanism | Reference |

|---|---|---|---|---|

| Pyrimidine–sulfonamide hybrid 3a | HCT-116 (Colon) | 5.66 | Induces apoptosis, inhibits cell migration | nih.gov |

| Pyrimidine–sulfonamide hybrid 5 | MCF-7 (Breast) | 2.50 | G2/M phase arrest, induces late apoptosis | nih.gov |

| Pyrimidine–sulfonamide hybrid 5 | HCT-116 (Colon) | 2.50 | Not specified | nih.gov |

| Thioether-containing hybrid 17 | MCF-7 (Breast) | 2.50 | G2/M phase arrest, induces late apoptosis | nih.gov |

| Pyrazolo[1,5-a]pyrimidine hybrid 46 | MCF-7 (Breast) | 0.96 | Not specified | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 | DNA Interaction | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast) | 4.62 | DNA Interaction | nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] ekb.egnih.govnih.govtriazine Sulfonamide (MM131) | HCT-116 (Colon) | 0.39-0.6 | Induces DNA double-strand breaks | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] ekb.egnih.govnih.govtriazine Sulfonamide (MM131) | PC-3 (Prostate) | 0.17-0.36 | Induces DNA double-strand breaks | mdpi.com |

Future Directions and Emerging Research Avenues for 2,4 Dichloropyrimidine 5 Sulfonamide

Innovations in Green Synthetic Chemistry for Compound Production

The future synthesis of 2,4-Dichloropyrimidine-5-sulfonamide and its derivatives is expected to pivot towards more environmentally benign methodologies. Green chemistry principles are becoming central to chemical production, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Modern synthetic approaches for producing functionalized pyrimidines are increasingly incorporating metal-catalyzed reactions, multicomponent coupling strategies, and green chemistry protocols. semanticscholar.org

Future research will likely focus on:

Ultrasound-Assisted Synthesis : Ultrasound irradiation has emerged as a powerful and efficient energy source for synthesizing heterocyclic scaffolds like pyrimidines. nih.gov This technique can lead to significantly shorter reaction times, often decreasing from hours to minutes, and higher yields compared to conventional heating methods. nih.gov

Recyclable Nanocatalysts : The development and application of heterogeneous nanocatalysts, such as ZnCr2O4, offer a sustainable approach to pyrimidine (B1678525) synthesis. nanobioletters.com These catalysts are noted for being eco-friendly, highly efficient, and recyclable, which aligns with the principles of green chemistry. nanobioletters.com

Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and safer reaction conditions. Adapting the synthesis of this compound to flow chemistry could enable more efficient and scalable production.

Biocatalysis : The use of enzymes as catalysts in organic synthesis offers high selectivity and operates under mild conditions. Exploring enzymatic routes for the synthesis or modification of the this compound scaffold could provide novel, sustainable production pathways.

Exploration of Undiscovered Reactivity Profiles and Novel Derivatizations

The two chlorine atoms at the C2 and C4 positions of this compound offer distinct reactivity, making the compound an excellent substrate for selective derivatization. While the reactivity of 2,4-dichloropyrimidines is generally understood, with the C4 position being more reactive to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, there remains significant scope for exploring novel transformations. nih.govacs.org

Key areas for future investigation include:

Unconventional Site-Selectivity : Recent studies have shown that atypical C2-selectivity can be achieved in palladium-catalyzed cross-couplings of 2,4-dichloropyrimidines by using specific ligands, such as bulky N-heterocyclic carbenes. nih.govacs.org This contrasts with the nearly 1500 previously reported palladium-catalyzed cross-couplings that favor C4 substitution. acs.org Future work could explore ligand and catalyst systems that allow for tunable and switchable regioselectivity, providing access to previously inaccessible isomers.

Novel Cross-Coupling Reactions : Beyond the well-established Suzuki coupling, the application of other cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Negishi) at both the C2 and C4 positions warrants further investigation. nih.govresearchgate.net The influence of the C5-sulfonamide group on the electronic properties of the pyrimidine ring and, consequently, on the outcome of these reactions is a key area for study.

Derivatization of the Sulfonamide Group : The sulfonamide moiety itself presents opportunities for further functionalization. Research into the modification of this group could yield novel derivatives with unique chemical properties and potential applications.

Below is a table summarizing potential regioselective reactions for derivatization.

| Reaction Type | Position Favored | Catalytic System / Conditions | Potential Outcome |

| Suzuki Coupling | C4 | Pd(PPh3)4, K2CO3 | Sequential introduction of aryl/heteroaryl groups. nih.govmdpi.com |

| C-S Cross-Coupling | C2 | Pd(II) precatalysts with bulky NHC ligands | Atypical selectivity for C-S bond formation. acs.org |

| SNAr Amination | C4 | Base (e.g., LiHMDS) | Introduction of amine functionalities. acs.org |

| Sonogashira Coupling | C4 then C2 | Pd-catalysis | Sequential introduction of alkyne groups. researchgate.net |

Application in Supramolecular Chemistry and Materials Science

The distinct functional groups of this compound make it a promising building block for the construction of complex supramolecular assemblies and advanced materials. The nitrogen atoms in the pyrimidine ring, the oxygen and nitrogen atoms of the sulfonamide group, and even the chlorine atoms can act as coordination sites or hydrogen bond donors/acceptors.

Emerging research avenues in this domain include:

Metal-Organic Frameworks (MOFs) : Pyrimidine derivatives have been successfully used as organic linkers to create MOFs with applications in gas storage and separation. acs.orggoogle.comrsc.org The multitopic nature of this compound could be exploited to synthesize novel MOFs with unique topologies and functionalities. acs.orgmdpi.com For example, pyrimidine groups incorporated into MOF linkers have been shown to be beneficial for methane (B114726) uptake. google.com Iron-based MOFs have also been developed as heterogeneous catalysts for organic reactions. nih.gov

Self-Assembling Systems : The potential for hydrogen bonding via the sulfonamide group could be harnessed to create self-assembling systems like gels, liquid crystals, or other soft materials.

Functional Polymers : Incorporating the this compound unit into polymer backbones or as a pendant group could impart specific properties, such as thermal stability, conductivity, or selective recognition capabilities.

Advanced Computational Modeling for Rational Design of Research Tools

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. Advanced computational modeling will be instrumental in unlocking the full potential of this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations : DFT can be used to investigate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. ijcce.ac.irjchemrev.com Such calculations can predict the regioselectivity of reactions, rationalize spectroscopic data, and determine key properties like HOMO-LUMO energy gaps. ijcce.ac.irubc.caresearchgate.net

Quantitative Structure-Activity Relationship (3D-QSAR) : For applications in medicinal chemistry, 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govbenthamdirect.com This approach aids in the rational design of more potent and selective compounds. nih.gov

Molecular Docking and Dynamics Simulations : These in silico techniques are crucial for designing molecules that interact with specific biological targets. researchgate.neteurekaselect.combiotech-asia.org By simulating the binding of this compound derivatives to protein active sites, researchers can predict binding affinities and modes of interaction, guiding the synthesis of targeted research probes or potential therapeutic agents. nih.goveurekaselect.comsamipubco.com

The table below outlines key computational methods and their applications.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity analysis, Spectroscopic prediction | Electronic structure, Bond lengths/angles, HOMO/LUMO energies, IR/NMR spectra. ijcce.ac.irjchemrev.com |

| 3D-QSAR (CoMFA/CoMSIA) | Rational drug design | Correlation of molecular fields with biological activity to guide structural modifications. nih.govbenthamdirect.com |